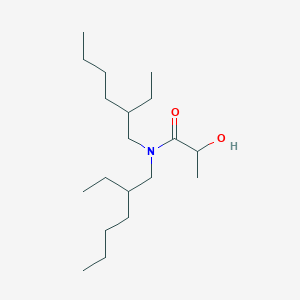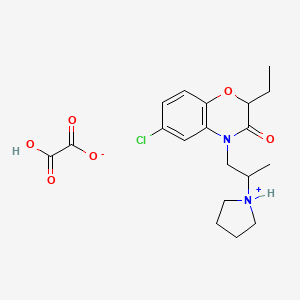
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is a complex organic compound with a unique structure that includes a benzoxazine ring, a chloro substituent, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Pyrrolidinyl Group: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced using reagents like pyrrolidine.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-: Similar structure but with a methyl group instead of an ethyl group.
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-: Lacks the pyrrolidinyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is unique due to the presence of the pyrrolidinyl group, which may confer distinct biological and chemical properties compared to its analogs.
属性
CAS 编号 |
57462-92-7 |
|---|---|
分子式 |
C19H25ClN2O6 |
分子量 |
412.9 g/mol |
IUPAC 名称 |
6-chloro-2-ethyl-4-(2-pyrrolidin-1-ium-1-ylpropyl)-1,4-benzoxazin-3-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23ClN2O2.C2H2O4/c1-3-15-17(21)20(11-12(2)19-8-4-5-9-19)14-10-13(18)6-7-16(14)22-15;3-1(4)2(5)6/h6-7,10,12,15H,3-5,8-9,11H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
UAPITOJWKANGFK-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+]3CCCC3.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


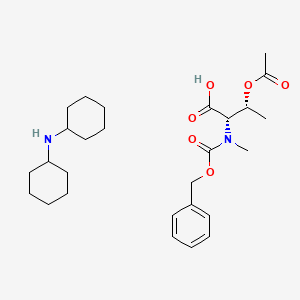
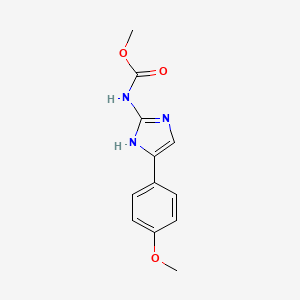

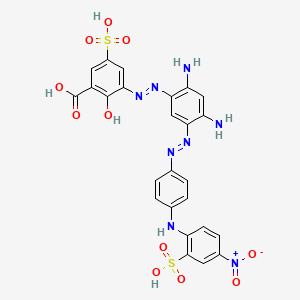
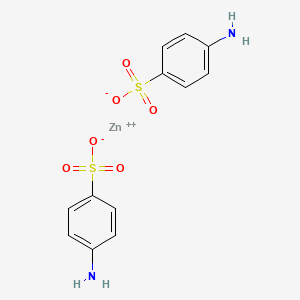

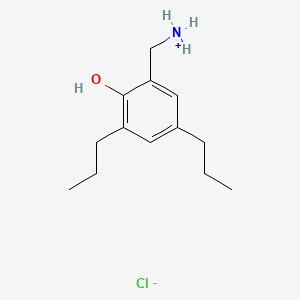
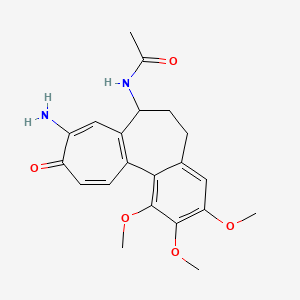
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
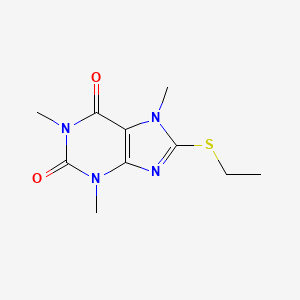
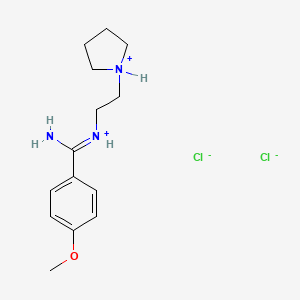
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
